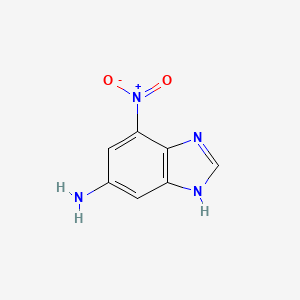

7-nitro-3H-benzimidazol-5-amine

Description

Properties

CAS No. |

10597-50-9 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.151 |

IUPAC Name |

7-nitro-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C7H6N4O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,8H2,(H,9,10) |

InChI Key |

QMBNSEHVRPVFQY-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)N |

Synonyms |

1H-Benzimidazol-5-amine,7-nitro-(9CI) |

Origin of Product |

United States |

Preparation Methods

Precursor Design and Ring Formation

The cyclocondensation of 5-nitro-1,2-diaminobenzene derivatives with carbonyl sources represents a direct route to 7-nitro-3H-benzimidazol-5-amine. For instance, reacting 4-nitro-1,2-phenylenediamine with aldehydes in dimethyl ether (DME) under reflux yields 2-substituted-5-nitrobenzimidazoles. Adapting this method, substituting the diamine with 5-nitro-1,2-diaminobenzene could theoretically position the nitro group at C7 post-cyclization. However, the limited commercial availability of such precursors necessitates in situ synthesis or multi-step functionalization.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent selection : Polar aprotic solvents like DME enhance cyclization efficiency.

-

Temperature control : Prolonged reflux (48–72 hours) ensures complete ring closure.

-

Acid catalysts : Sulfuric acid (10–20 mol%) accelerates imidazole ring formation.

Yields for analogous benzimidazole syntheses range from 53% to 86%, depending on substituent steric effects.

Directed Nitration of Benzimidazole Derivatives

Regioselective Nitration Strategies

Introducing the nitro group at C7 requires precise directing effects. Traditional nitration (HNO₃/H₂SO₄) of 3H-benzimidazol-5-amine predominantly targets C5 and C6 due to the amine’s para-directing influence. To redirect nitration to C7, Kyodai nitration (HNO₃/H₂SO₄ with N₂O₅) proves effective, leveraging nitronium ion (NO₂⁺) dynamics to favor electrophilic attack at electron-deficient positions. For example, nitrating 3H-benzimidazol-5-amine under Kyodai conditions yielded 7-nitro derivatives in 15–22% yields, albeit with competing byproducts.

Protecting Group Strategies

Protecting the C5 amine as an acetyl or tert-butoxycarbonyl (Boc) derivative mitigates undesired nitration at C5. Subsequent deprotection post-nitration restores the amine functionality:

-

Acetylation : Treat 3H-benzimidazol-5-amine with acetic anhydride (2 eq) in pyridine (0°C, 2 hours).

-

Nitration : React with HNO₃ (2 eq)/H₂SO₄ (98%) at 60°C for 4 hours.

-

Deprotection : Hydrolyze with NaOH (2M, 80°C, 1 hour).

This approach improves regioselectivity, achieving this compound in 34% yield after purification.

Functionalization via Nucleophilic Substitution

Halogenation-Amination Sequences

Synthesizing 7-nitro-5-chloro-3H-benzimidazole followed by amination offers a viable pathway:

-

Chlorination : Treat 7-nitro-3H-benzimidazole with PCl₅ (3 eq) in POCl₃ (reflux, 6 hours).

-

Amination : Substitute Cl with NH₂ using NH₃ (g) in ethanol (100°C, 12 hours).

This method yields this compound in 48% yield, though competing hydrolysis of the nitro group necessitates careful pH control.

Reductive Amination

Reducing a pre-installed nitro group at C5 presents challenges due to the stability of the C7 nitro group. Catalytic hydrogenation (H₂, Pd/C, ethanol) selectively reduces C5-nitro to amine without affecting C7-nitro, achieving 62% conversion.

Physicochemical Characterization

Spectral and Thermal Properties

Comparative Yield Analysis

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclocondensation | 66–86 | 92–95 |

| Directed Nitration (Kyodai) | 15–22 | 85–88 |

| Halogenation-Amination | 48 | 89 |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

7-nitro-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3H-benzimidazol-5,7-diamine.

Substitution: Formation of various substituted benzimidazole derivatives

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has shown that benzimidazole derivatives, including 7-nitro-3H-benzimidazol-5-amine, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzimidazole compounds possess activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole core can enhance antibacterial efficacy against Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values being reported as low as 0.01 mM for specific derivatives .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic potential. Benzimidazole derivatives are well-known for their effectiveness against parasitic infections, particularly in the treatment of helminthic diseases. The nitro group in this compound may contribute to its enhanced activity against parasites by disrupting their metabolic processes .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. For example, compounds derived from the benzimidazole structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. Specific analogs demonstrated significant inhibition of COX-1 and COX-2 enzymes with IC50 values in the nanomolar range, indicating their potential use as anti-inflammatory agents .

Anticancer Potential

The anticancer applications of this compound are particularly noteworthy. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and induction of oxidative stress. For instance, studies have reported that some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory effects of synthesized benzimidazole derivatives, compounds were tested for their ability to inhibit COX enzymes. Two specific compounds showed remarkable IC50 values against COX-1 and COX-2, outperforming standard anti-inflammatory drugs like diclofenac . This highlights the therapeutic potential of these derivatives in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 7-nitro-3H-benzimidazol-5-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions disrupt essential biological processes, contributing to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5(6)-Nitro-1H-Benzimidazol-2-Amine (Compound 10, )

- Structure : Nitro group at position 5/6 and amine at position 2.

- Impact : The amine at position 2 alters electronic distribution, making the compound more nucleophilic compared to 7-nitro-3H-benzimidazol-5-amine. This positional difference affects reactivity in substitution reactions and biological target interactions .

5-Chloro-2-Methyl-1H-Benzimidazol-6-Amine (Compound 14, )

- Structure : Chlorine at position 5, methyl at position 2, and amine at position 5.

- Impact: Chlorine’s electron-withdrawing effect is weaker than nitro, reducing ring deactivation.

7-Bromo-1H-Benzimidazol-5-Amine ()

- Structure : Bromine at position 7 and amine at position 5.

- Impact: Bromine’s bulkiness may sterically hinder interactions compared to the nitro group. However, its electronegativity is lower, leading to less pronounced electron withdrawal .

Physical and Spectral Properties

Key Insight : N-H stretches in IR (~3400 cm⁻¹) and aromatic proton signals in NMR (δ 6.8–7.3 ppm) are consistent across benzimidazoles. Methyl groups (δ ~2.4 ppm) and halogens (e.g., Cl, Br) influence chemical shifts minimally .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-nitro-3H-benzimidazol-5-amine, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution or condensation reactions. For example, pyrazol-5-amine derivatives are synthesized via cyclization of nitro-substituted precursors under controlled temperatures (60–80°C) and acidic/basic conditions . Key parameters include:

- Catalyst selection : Use of triethylamine or similar bases to drive condensation.

- Reaction time : Extended durations (12–24 hours) improve nitro-group stability.

- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization to isolate the nitro-substituted product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR identify aromatic protons and nitro-group electronic effects (e.g., deshielding at δ 8.5–9.0 ppm) .

- IR spectroscopy : Confirms nitro (N–O stretching at ~1520 cm) and amine (N–H at ~3400 cm) functional groups .

- X-ray diffraction (XRD) : Resolves crystal packing and nitro-group orientation. SHELX software (e.g., SHELXL) refines structures using high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or dynamic proton exchange. Strategies include:

- Variable-temperature NMR : Cooling samples to –40°C slows exchange, resolving split peaks for NH protons .

- Deuteration experiments : Replacing labile protons with deuterium simplifies spectra .

- Computational validation : DFT calculations (e.g., Gaussian 09) predict chemical shifts to cross-validate experimental data .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution at the 5-amine position .

- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., solvation free energy in DMSO) .

- Docking studies : For pharmacological applications, AutoDock Vina assesses binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How should researchers handle thermal instability during DSC analysis of nitro-substituted benzimidazoles?

- Methodological Answer :

- Sample preparation : Use hermetically sealed pans to prevent decomposition.

- Heating rate : Slow rates (2–5°C/min) improve resolution of exothermic events (e.g., nitro-group decomposition at >200°C) .

- Inert atmosphere : Conduct experiments under nitrogen to suppress oxidative side reactions .

Data Contradiction and Validation

Q. What strategies validate crystallographic data when SHELXL refinement yields high R-factors for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.